molecular formula C53H39O4P B6318924 (11aR)-3,7-Bis([1,1':3',1''-terphenyl]-5'-yl)-10,11,12,13-tetrahydro-5-hydroxy-5-oxide-diindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin, 98% (99% ee) CAS No. 1352810-38-8

(11aR)-3,7-Bis([1,1':3',1''-terphenyl]-5'-yl)-10,11,12,13-tetrahydro-5-hydroxy-5-oxide-diindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin, 98% (99% ee)

Cat. No. B6318924
CAS RN: 1352810-38-8
M. Wt: 770.8 g/mol
InChI Key: FHGPRGRDAJOEBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(11aR)-3,7-Bis([1,1':3',1''-terphenyl]-5'-yl)-10,11,12,13-tetrahydro-5-hydroxy-5-oxide-diindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin, 98% (99% ee) is a useful research compound. Its molecular formula is C53H39O4P and its molecular weight is 770.8 g/mol. The purity is usually 95%.
The exact mass of the compound (11aR)-3,7-Bis([1,1':3',1''-terphenyl]-5'-yl)-10,11,12,13-tetrahydro-5-hydroxy-5-oxide-diindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin, 98% (99% ee) is 770.25859672 g/mol and the complexity rating of the compound is 1270. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (11aR)-3,7-Bis([1,1':3',1''-terphenyl]-5'-yl)-10,11,12,13-tetrahydro-5-hydroxy-5-oxide-diindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin, 98% (99% ee) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (11aR)-3,7-Bis([1,1':3',1''-terphenyl]-5'-yl)-10,11,12,13-tetrahydro-5-hydroxy-5-oxide-diindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin, 98% (99% ee) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental and Health Impacts of Bisphenol Analogs

The search results primarily highlighted studies on bisphenol A (BPA) and its analogs, which are widely studied due to their environmental presence and health implications. These compounds are known for their use in the production of polycarbonates and epoxy resins and have raised significant public health concerns due to their endocrine-disrupting properties.

Endocrine Disruption and Health Risks

Bisphenol A and its analogs, such as bisphenol S (BPS) and bisphenol F (BPF), are associated with various health risks due to their endocrine-disrupting capabilities. Studies have examined their potential to interfere with hormone function, leading to reproductive, developmental, and metabolic disorders. The research underscores the importance of understanding the biological interactions and health implications of chemical compounds used in consumer products and industrial applications (McDonough, Xu, & Guo, 2021).

Environmental Distribution and Exposure Routes

The environmental distribution of bisphenol analogs and their exposure routes have been extensively studied, revealing their presence in water bodies, soil, and air due to industrial discharges and the degradation of consumer products. These studies highlight the environmental persistence and bioaccumulation potential of such compounds, necessitating research into their environmental fate, transport mechanisms, and ecological impacts (Tsai, 2006).

Regulatory and Safety Assessments

Regulatory and safety assessments of bisphenol A and its analogs have become critical as evidence of their adverse health impacts accumulates. These assessments are essential for developing safety standards, exposure limits, and guidelines to protect public health and the environment. Research in this area supports the need for ongoing evaluation of chemical safety, risk management strategies, and the development of safer alternatives (Abraham & Chakraborty, 2019).

properties

IUPAC Name

1,10-bis(3,5-diphenylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H39O4P/c54-58(55)56-51-47(45-31-41(35-13-5-1-6-14-35)29-42(32-45)36-15-7-2-8-16-36)23-21-39-25-27-53(49(39)51)28-26-40-22-24-48(52(57-58)50(40)53)46-33-43(37-17-9-3-10-18-37)30-44(34-46)38-19-11-4-12-20-38/h1-24,29-34H,25-28H2,(H,54,55)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHGPRGRDAJOEBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC23CCC4=C2C(=C(C=C4)C5=CC(=CC(=C5)C6=CC=CC=C6)C7=CC=CC=C7)OP(=O)(OC8=C(C=CC1=C38)C9=CC(=CC(=C9)C1=CC=CC=C1)C1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H39O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

770.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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